molecular formula C10H13NO2 B1625841 4-Butylpyridine-2-carboxylic acid CAS No. 83282-39-7

4-Butylpyridine-2-carboxylic acid

Cat. No. B1625841
CAS RN: 83282-39-7
M. Wt: 179.22 g/mol
InChI Key: XXKNPKZQZRFTRA-UHFFFAOYSA-N
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Description

4-Butylpyridine-2-carboxylic acid (4-BP2CA) is a carboxylic acid derived from the pyridine family of compounds. It is an important intermediate in the synthesis of various compounds. It is also known as 4-butyl-2-pyridinecarboxylic acid, 4-butylpyridine-2-carboxylate, and 4-butyl-2-pyridylcarboxylic acid. 4-BP2CA has a wide range of applications in the synthesis of active pharmaceutical ingredients, agrochemicals, and other industrial chemicals. It is also used in the synthesis of pharmaceuticals, food additives, and other materials.

Scientific Research Applications

Photovoltaic Applications

4-Butylpyridine-2-carboxylic acid derivatives have been explored for their use in solar cell applications. A study by Nazeeruddin et al. (2006) focused on a ruthenium(II) complex containing 4-carboxylic acid-4'-carboxylate-2,2'-bipyridine, which exhibited high molar extinction coefficients and good photovoltaic performance, demonstrating its potential in dye-sensitized solar cells (Nazeeruddin et al., 2006).

Coordination Chemistry

Research by Cooke et al. (2008) delved into the coordination chemistry of Ru(II) complexes with carboxylic acid functionality based on 4′-(4-carboxyphenyl)-4,4″-di-(tert-butyl)tpy ligand. These complexes demonstrated unique solubility properties and potential applications in supramolecular architectures (Cooke et al., 2008).

Electrocatalytic Applications

Feng et al. (2010) explored the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, using ionic liquids that include butyl groups. This process efficiently produced 6-aminonicotinic acid, a compound related to 4-butylpyridine-2-carboxylic acid, showcasing its potential in green chemistry and electrocatalysis (Feng et al., 2010).

Material Science and Biochemistry

Toniolo et al. (1998) discussed the applications of a nitroxide spin-labeled, achiral Cα-tetrasubstituted α-amino acid, which shares structural similarities with 4-butylpyridine-2-carboxylic acid. This compound proved useful as a β-turn and 310/α-helix inducer in peptides, and as an electron spin resonance probe, indicating its utility in material science and biochemistry (Toniolo et al., 1998).

Radical Decarboxylation Research

Barton et al. (1983) developed methods for the radical decarboxylation of carboxylic acid esters derived from N-hydroxypyridine-2-thione. This research is relevant for understanding the decarboxylation process of compounds like 4-butylpyridine-2-carboxylic acid (Barton et al., 1983).

Mixed-Metal Framework Materials

Chen et al. (2006) synthesized the first monocarboxylate-substituted 4,4'-bipyridine ligand, a close relative of 4-butylpyridine-2-carboxylic acid. The study demonstrated its use in creating metal-containing building blocks for mixed-metal framework materials (Chen et al., 2006).

properties

IUPAC Name

4-butylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-3-4-8-5-6-11-9(7-8)10(12)13/h5-7H,2-4H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXKNPKZQZRFTRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80527987
Record name 4-Butylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80527987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Butylpyridine-2-carboxylic acid

CAS RN

83282-39-7
Record name 4-Butylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80527987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K THOMAS, D JERCHEL - Newer Methods of Preparative …, 2012 - books.google.com
… Nicotinic acid (XV)(79), isonicotinic acid (80), and 4-butylpyridine-2-carboxylic acid (81) containing Cu—labelled carboxyl groups were prepared by this route. …
Number of citations: 0 www.google.com

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